1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one
Overview
Description
1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one, commonly known as 4-Bromo-2-methylpropiophenone (4-BMP), is an organic compound with the molecular formula C10H11BrO2. It is a white crystalline powder with a melting point of 75-77°C. This compound is widely used in scientific research and has several applications in the field of chemistry and pharmaceuticals.
Scientific Research Applications
Synthesis of Tertiary Amino Alcohols : This compound is used in the synthesis of tertiary amino alcohols, specifically 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Reactions with Grignard Reagents : It's involved in reactions with Grignard reagents, leading to various chemical transformations, including the formation of halohydrin salts and other products through complex reaction pathways (Crombie, Hardy, & Knight, 1985).
Synthesis of Liquid Crystalline Dendrimeric Polymer : This compound is crucial in synthesizing thermotropic nematic liquid crystalline dendrimeric polymers, demonstrating its application in advanced material science (Percec & Kawasumi, 1992).
Synthesis of Metal Complexes : It's used in synthesizing metal complexes with hydroxy-rich Schiff bases, which have potential applications in fields like urease inhibition (Lu et al., 2012).
Palladium-Catalyzed Reactions : This compound undergoes unique palladium-catalyzed reactions leading to multiple arylations via C-C and C-H bond cleavages (Wakui et al., 2004).
Biomedical Applications : It's involved in the synthesis of compounds that show promise in various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis of Hyperbranched Polymers : This chemical is utilized in the synthesis of "willowlike" thermotropic dendrimers, contributing to the field of polymer science (Percec, Chu, & Kawasumi, 1994).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s bromophenyl group could potentially undergo suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of various biologically active compounds.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in antimicrobial, antileishmanial, and antimalarial activities .
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Bromophenyl groups are known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the presence of the hydroxy-methylpropanone group, potentially leading to unique biochemical properties .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles .
properties
IUPAC Name |
1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIFFDQGAUFWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
612070-27-6 | |
Record name | 1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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